molecular formula C17H17N5O3 B14298285 ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B14298285
M. Wt: 339.3 g/mol
InChI Key: HNESBGWMHRLOIO-QWHCGFSZSA-N
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Description

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound that features a purine base attached to a tetrahydrofuran ring, which is further linked to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.

    Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions.

    Benzoate Group Introduction: The final step involves esterification to attach the benzoate group to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the benzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional properties of This compound , making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H17N5O3/c18-15-14-16(20-9-19-15)22(10-21-14)13-7-6-12(25-13)8-24-17(23)11-4-2-1-3-5-11/h1-5,9-10,12-13H,6-8H2,(H2,18,19,20)/t12-,13+/m0/s1

InChI Key

HNESBGWMHRLOIO-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N

Canonical SMILES

C1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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